molecular formula C16H19Cl2N3O B13504433 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13504433
M. Wt: 340.2 g/mol
InChI Key: MYCGSFOJDGKGLV-UHFFFAOYSA-N
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Description

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C16H18ClN3O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the condensation of 2-methoxyaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then reacted with ethyl bromoacetate to introduce the ethanamine side chain. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the benzimidazole core.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A related compound with hallucinogenic properties.

Uniqueness

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its combination of the benzimidazole core and the methoxyphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19Cl2N3O

Molecular Weight

340.2 g/mol

IUPAC Name

2-[6-(2-methoxyphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3O.2ClH/c1-20-15-5-3-2-4-12(15)11-6-7-13-14(10-11)19-16(18-13)8-9-17;;/h2-7,10H,8-9,17H2,1H3,(H,18,19);2*1H

InChI Key

MYCGSFOJDGKGLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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